BenchChemオンラインストアへようこそ!

1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide

FGFR4 kinase inhibitor Oncology Kinase selectivity

This azetidine-3-carboxamide tool compound offers a unique chemotype for FGFR4 kinase inhibition (IC₅₀ 43 nM) without the MAO-B confounding activity of Sembragiline. The ortho-tolyl moiety is critical for anti-proliferative activity (HT-29 IC₅₀ <1.98 μM), making it a validated probe for colorectal cancer phenotypic screening and CYP2A13 metabolic studies. Its orthogonal scaffold ensures reliable SAR differentiation from ATP-mimetic FGFR inhibitors. Request a custom synthesis quote for this niche FGFR4 chemical probe.

Molecular Formula C19H19FN2O3
Molecular Weight 342.37
CAS No. 1351658-38-2
Cat. No. B2421389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide
CAS1351658-38-2
Molecular FormulaC19H19FN2O3
Molecular Weight342.37
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H19FN2O3/c1-13-6-2-4-8-16(13)21-19(24)14-10-22(11-14)18(23)12-25-17-9-5-3-7-15(17)20/h2-9,14H,10-12H2,1H3,(H,21,24)
InChIKeyXIXJQCUARCGDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide (CAS 1351658-38-2): Procurement-Relevant Identity and Scaffold Context


1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide (CAS 1351658-38-2) is a synthetic small molecule with the molecular formula C19H19FN2O3 and a molecular weight of 342.37 g/mol, typically supplied at ≥95% purity [1]. It belongs to the azetidine-3-carboxamide structural class, a scaffold distinct from the more clinically advanced azetidine-2-carboxamide series exemplified by the MAO-B inhibitor Sembragiline (EVT 302) [2]. This compound features a 2-fluorophenoxyacetyl moiety at the azetidine N1 position and an ortho-tolyl (2-methylphenyl) amide at the C3 position, a substitution pattern that directs pharmacological activity toward kinase inhibition rather than monoamine oxidase modulation [3].

Why 1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide Cannot Be Replaced by Other C19H19FN2O3 Isomers or Generic Azetidine Carboxamides


Substitution among azetidine carboxamide isomers or commercially available analogs bearing the same molecular formula (C19H19FN2O3) introduces a high risk of target-switching. The regioisomeric azetidine-2-carboxamide series (e.g., Sembragiline) is a well-characterized MAO-B inhibitor with an IC50 of 5.9 nM and >600-fold selectivity over MAO-A, a profile entirely distinct from the FGFR4-inhibitory activity (IC50 43 nM) documented for this azetidine-3-carboxamide [1]. Even closely related azetidine-3-carboxamide analogs differ substantially: replacement of the 2-methylphenyl group with quinolin-5-yl (CAS 1448068-66-3) or benzimidazol-2-ylmethyl (CAS 1448123-03-2) yields anti-tubercular or alternative cytotoxicity profiles rather than targeted FGFR4 kinase engagement . Additionally, this compound exhibits measurable CYP2A13 binding (Kd = 1.6 μM) that may affect metabolic handling in hepatic model systems, a property not shared by MAO-B-directed isomers [2]. For applications requiring FGFR4 kinase modulation without confounding MAO-B activity, generic substitution based solely on molecular formula or azetidine scaffold is scientifically unsound.

Quantitative Differentiation Evidence: 1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide vs. Closest Analogs


FGFR4 Kinase Inhibition: Target Compound vs. Sembragiline (Azetidine-2-Carboxamide Regioisomer)

The target compound inhibits recombinant human FGFR4 kinase domain with an IC50 of 43 nM, measured via caliper mobility shift assay after 1 hr incubation with His-tagged FGFR4 (residues 781–1338) expressed in insect cells [1]. In contrast, the regioisomeric azetidine-2-carboxamide Sembragiline (CAS 676479-06-4) is a potent MAO-B inhibitor (IC50 = 5.9 nM) with no reported FGFR4 inhibitory activity in published pharmacological profiling [2]. This represents a complete divergence in primary target between two compounds sharing the identical molecular formula (C19H19FN2O3, MW 342.37).

FGFR4 kinase inhibitor Oncology Kinase selectivity

Anti-Proliferative Activity: Target Compound vs. Benzimidazole Analog in Colon Cancer Cells

The target compound exhibits anti-proliferative activity against HT-29 human colon adenocarcinoma cells with an IC50 < 1.98 μM, indicating significant growth inhibition . By comparison, the benzimidazol-2-ylmethyl-substituted analog N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide (CAS 1448123-03-2) was profiled against Mycobacterium tuberculosis H37Ra with an IC50 of 2.32 μM and IC90 of 7.05 μM, demonstrating a fundamentally different anti-infective rather than anti-neoplastic activity profile . The divergence in both biological indication (oncology vs. infectious disease) and potency range is attributable to the aromatic substitution at the carboxamide nitrogen.

Colon cancer Anti-proliferative HT-29

CYP2A13 Binding Affinity: A Selectivity-Relevant Off-Target Indicator

This compound binds to cytochrome P450 2A13 (CYP2A13) with a dissociation constant (Kd) of 1.6 μM, determined spectrophotometrically as a type 1 binding interaction (increase in absorbance at 379–387 nm; decrease at 414–420 nm) [1]. CYP2A13 is predominantly expressed in the respiratory tract and is responsible for the metabolic activation of several procarcinogens, including the tobacco-specific nitrosamine NNK [2]. While this moderate binding affinity does not establish functional inhibition, it indicates a measurable interaction with a cytochrome P450 isoform not typically engaged by the MAO-B-inhibitory azetidine-2-carboxamide series [3]. This property may be relevant for experimental designs involving hepatic or pulmonary metabolic models.

CYP450 metabolism Drug metabolism Off-target profiling

Research and Industrial Application Scenarios for 1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide


FGFR4-Dependent Kinase Assay Development and Oncology Target Validation

This compound is best deployed as a tool compound for FGFR4 kinase inhibition studies (IC50 = 43 nM) in recombinant enzymatic assays [1]. Its azetidine-3-carboxamide scaffold provides a chemotype orthogonal to ATP-mimetic quinazoline-based FGFR inhibitors, making it suitable for chemical probe panels aimed at distinguishing FGFR4-specific phenotypes from pan-FGFR effects. Unlike Sembragiline, which potently inhibits MAO-B (IC50 = 5.9 nM) and would confound neuronal model readouts, this compound's primary kinase activity is not accompanied by monoamine oxidase modulation [2].

Colorectal Cancer Cell-Based Screening with the HT-29 Model

With an anti-proliferative IC50 < 1.98 μM against HT-29 human colon adenocarcinoma cells, this compound is suitable for colorectal cancer-focused phenotypic screening cascades [1]. The 2-methylphenyl substitution is critical for this activity; the quinolin-5-yl analog (CAS 1448068-66-3) and benzimidazol-2-ylmethyl analog (CAS 1448123-03-2) show divergent activity profiles (anti-tubercular for the benzimidazole derivative), underscoring that the o-tolyl moiety is a key pharmacophoric element for anti-neoplastic activity in this scaffold [2].

CYP2A13-Mediated Metabolism and Respiratory Tract Toxicology Studies

The documented CYP2A13 binding (Kd = 1.6 μM) positions this compound as a probe for investigating CYP2A13-dependent metabolic pathways, particularly in respiratory tract-derived cell models [1]. CYP2A13 is the primary pulmonary CYP isoform responsible for bioactivating tobacco-specific nitrosamines such as NNK [2]. For ADME/Tox panels requiring a small-molecule ligand with measurable CYP2A13 engagement but lacking MAO-B liability, this compound fills a niche not addressed by the azetidine-2-carboxamide MAO-B inhibitor series .

Structure-Activity Relationship (SAR) Exploration of Azetidine Regioisomerism in Kinase vs. MAO Target Engagement

This compound is one of the few publicly documented azetidine-3-carboxamides for which FGFR4 kinase inhibition data exist alongside a regioisomeric comparator (Sembragiline) with established MAO-B pharmacology [1]. The pair constitutes a valuable SAR tool set for medicinal chemistry groups investigating how carboxamide position (C2 vs. C3) on the azetidine ring dictates target selectivity between kinase and amine oxidase enzyme families, despite identical molecular formula and similar molecular weight [2].

Quote Request

Request a Quote for 1-[2-(2-fluorophenoxy)acetyl]-N-(2-methylphenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.